3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is an organic compound characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative.
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Introduction of the Cyclopropylmethyl Group: : The cyclopropylmethyl group can be introduced via alkylation. This step involves the reaction of the pyrazole derivative with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
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Carboxylation: : The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde under appropriate conditions.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of cyclopropyl ketones or alcohols.
Reduction: Formation of cyclopropyl alcohols or aldehydes.
Substitution: Introduction of nitro, halogen, or other electrophilic groups on the aromatic ring.
Scientific Research Applications
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
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Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
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Biological Studies: : It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
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Materials Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
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Industrial Applications: : It can be used as an intermediate in the synthesis of more complex organic molecules, which are valuable in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical properties.
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the 4-chlorophenyl group, which can influence its reactivity and interaction with biological targets.
Uniqueness
3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and cyclopropylmethyl groups. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
2649316-76-5 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.7 |
Purity |
95 |
Origin of Product |
United States |
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